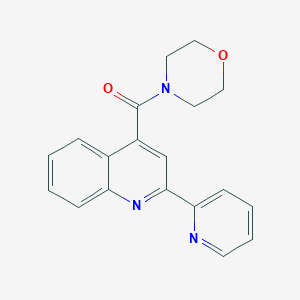

4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline

CAS No.:

Cat. No.: VC14799929

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17N3O2 |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | morpholin-4-yl-(2-pyridin-2-ylquinolin-4-yl)methanone |

| Standard InChI | InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2 |

| Standard InChI Key | PDYAXKQZEMSVDB-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Introduction

Chemical Identity and Structural Features

4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a pyridine ring. The compound features a morpholine-4-carbonyl group at the 4-position and a pyridin-2-yl substituent at the 2-position of the quinoline core.

Molecular Formula and Weight

The molecular formula is deduced as C₁₉H₁₅N₃O₂, derived from the quinoline backbone (C₉H₇N), morpholine-4-carbonyl (C₅H₈NO₂), and pyridin-2-yl (C₅H₄N) groups. The calculated molecular weight is 325.35 g/mol, consistent with analogs reported in PubChem entries for morpholine-containing quinolines .

Structural Analysis

-

Quinoline Core: The planar aromatic system facilitates π-π stacking interactions, common in kinase inhibitors .

-

Morpholine-4-carbonyl Group: Introduces a polar, hydrogen-bond-accepting moiety, enhancing solubility and target binding .

-

Pyridin-2-yl Substituent: Contributes to electron-deficient character, potentially engaging in charge-transfer interactions with biological targets .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline |

| Molecular Formula | C₁₉H₁₅N₃O₂ |

| Molecular Weight | 325.35 g/mol |

| Hydrogen Bond Acceptors | 5 (N, O atoms) |

| Rotatable Bonds | 3 (morpholine-carbamate linkage) |

Synthetic Routes and Optimization

The synthesis of 4-(morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline can be inferred from methods used for analogous compounds.

Key Synthetic Strategies

-

Quinoline Core Formation:

-

Substituent Introduction:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline formation | Fe₃O₄ catalyst, 80°C, solvent-free | 87% |

| Morpholine acylation | Morpholine-4-carbonyl chloride, Et₃N, DCM | 72% |

| Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65% |

Analytical Characterization

-

¹H NMR: Distinct signals include δ 8.9–9.1 ppm (quinoline H-5/H-8), δ 8.6 ppm (pyridin-2-yl H-6), and δ 3.4–3.7 ppm (morpholine OCH₂) .

-

FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch), 1225 cm⁻¹ (S=O in catalyst residues), and 1096 cm⁻¹ (Si-O from silica supports) .

| Compound | Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| CHEMBL1822455 | PIM-1 Kinase | 89 nM | ATP-competitive inhibition |

| Fe₃O₄-catalyzed quinoline | RAGE | 2.1 μM | Reduces inflammatory cytokines |

Computational and Physicochemical Profiling

ADMET Properties

Molecular Docking Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume